3-(2-Methoxyphenyl)-3-methylbutanoic acid
Overview
Description
“3-(2-Methoxyphenyl)-3-methylbutanoic acid” is a chemical compound with the molecular formula C10H12O3 . It is also known by other names such as o-Methoxyhydrocinnamic acid and 2-Methoxyhydrocinnamic acid .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms and the chemical bonds within the molecule .Scientific Research Applications
Synthesis of Specific Amino Acids and Compounds
- This compound has been utilized in the total synthesis of unique amino acids like Adda, found in cyanobacterial hepatotoxins (Namikoshi et al., 1989).
- It plays a role in the synthesis of phenolic derivatives from Aster indicus, contributing to the discovery of various compounds with potential pharmacological applications (Lin et al., 2007).
Involvement in Compound Formation and Stability
- The compound's derivatives have been analyzed for their role in stereopopulation control and proton stability in hydrogen-bonded carboxylic groups, demonstrating significant implications in molecular structure and stability (Katrusiak, 1996).
- It also appears in the study of key odorants in thermally treated yeast extracts, indicating its relevance in flavor science and food chemistry (Münch et al., 1997).
Role in Analytical Chemistry
- In analytical chemistry, this compound is significant in methods like the quantitative determination of hydroxy acids, which are precursors to relevant aroma compounds in wine and other alcoholic beverages (Gracia-Moreno et al., 2015).
Application in Environmental Studies
- The compound's derivatives have been used in environmental studies, particularly in the quantification of microcystins in cyanobacterial samples, highlighting its utility in environmental monitoring and public health (Wu et al., 2009).
Medical and Pharmaceutical Research
- A derivative of this compound was synthesized as a key intermediate in the preparation of Aliskiren, an important renin inhibitor, showcasing its importance in pharmaceutical research (Andrushko et al., 2008).
- The compound's derivatives have also been studied for their antibacterial activities, contributing to the development of new pharmaceuticals (Osarumwense, 2022).
Properties
IUPAC Name |
3-(2-methoxyphenyl)-3-methylbutanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-12(2,8-11(13)14)9-6-4-5-7-10(9)15-3/h4-7H,8H2,1-3H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHTMJDQKHVCZQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)O)C1=CC=CC=C1OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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